2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide is a synthetic compound that belongs to the class of hydrazides, which are characterized by the presence of the hydrazine functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry. The systematic name reflects its structural components, including a methoxyphenyl group and a thienyl moiety.
This compound can be synthesized through various organic chemistry methods, often involving the reaction of acetohydrazide with substituted aromatic aldehydes. The specific synthesis routes and conditions can vary based on the desired yield and purity.
2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide is classified as an organic hydrazide. Its molecular formula is and it has a molecular weight of approximately 233.25 g/mol. This compound falls under the broader category of heterocyclic compounds due to the presence of the thienyl ring.
The synthesis of 2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide typically involves a condensation reaction between 4-methoxybenzaldehyde and 3-methyl-2-thiophenecarboxylic acid hydrazide.
Technical Details:
The molecular structure of 2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide features:
COc1ccc(cc1)C(=N)N(C(=O)C)C2=CC=CS2The compound can participate in various chemical reactions typical for hydrazides, including:
Technical Details:
The mechanism of action for compounds like 2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide often involves interaction with biological targets such as enzymes or receptors.
Relevant data regarding these properties can be obtained from experimental studies or databases such as PubChem.
The compound has potential applications in:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3